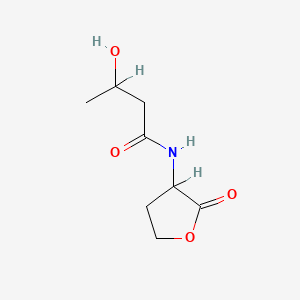
3-hydroxy-N-(2-oxooxolan-3-yl)butanamide
描述
3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is a chemical compound with the molecular formula C8H13NO4. It is a member of the N-acyl-amino acid family and is known for its role in various biochemical processes. The compound features a hydroxy group, an oxo group, and a butanamide backbone, making it a versatile molecule in chemical synthesis and biological applications.
作用机制
Target of Action
The primary targets of 3-Hydroxy-butanoyl-DL-homoserine lactone (3-OH-C4-DL-Hsl) are gram-negative bacteria . This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing, controlling gene expression, and cellular metabolism .
Mode of Action
3-OH-C4-DL-Hsl acts as a small diffusible signaling molecule . It is involved in quorum sensing, a process that allows bacteria to sense and respond to cell population density by gene regulation . When the concentration of 3-OH-C4-DL-Hsl reaches a threshold, it induces changes in gene expression and cellular metabolism .
Biochemical Pathways
The biochemical pathways affected by 3-OH-C4-DL-Hsl are primarily related to quorum sensing . Quorum sensing controls various physiological activities in bacteria, such as virulence, biofilm formation, and antibiotic production . The compound’s influence on these pathways can lead to significant downstream effects, including changes in bacterial behavior and community structure .
Pharmacokinetics
As a small and diffusible molecule, it is likely to have good bioavailability .
Result of Action
The action of 3-OH-C4-DL-Hsl results in significant molecular and cellular effects. It can regulate virulence, prevent infection, and promote the formation of biofilms . These effects can significantly impact the behavior and survival of bacterial communities .
Action Environment
The action, efficacy, and stability of 3-OH-C4-DL-Hsl can be influenced by various environmental factors. For instance, the compound is stable for at least 2 years when stored at -20°C and should be protected from light and moisture . Furthermore, the effectiveness of quorum sensing and, therefore, the impact of 3-OH-C4-DL-Hsl can be influenced by factors such as bacterial population density and the presence of other signaling molecules .
生化分析
Biochemical Properties
3-Hydroxy-butanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .
Cellular Effects
3-Hydroxy-butanoyl-DL-homoserine lactone influences cell function by controlling gene expression and cellular metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism, thereby regulating the behavior of the cells .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-butanoyl-DL-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-butanoyl-DL-homoserine lactone can change over time. It is stable for at least 2 years after receipt when stored at -20°C
Metabolic Pathways
3-Hydroxy-butanoyl-DL-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide typically involves the reaction of 3-hydroxybutanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobutyrolactone under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2-oxooxolan-3-yl)butanamide.
Reduction: Formation of 3-hydroxy-N-(2-hydroxyoxolan-3-yl)butanamide.
Substitution: Formation of various substituted amides and esters.
科学研究应用
3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in quorum sensing and cell-to-cell communication in bacteria.
Medicine: Investigated for its potential antimicrobial properties and its role in inhibiting biofilm formation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
- 3-Hydroxy-N-(2-oxooxolan-3-yl)hexanamide
- N-Butanoyl-L-homoserine lactone
Uniqueness
3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in quorum sensing make it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXDIFPJOFIIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925385 | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126049-72-7 | |
| Record name | N-(3-Hydroxybutanoyl)homoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


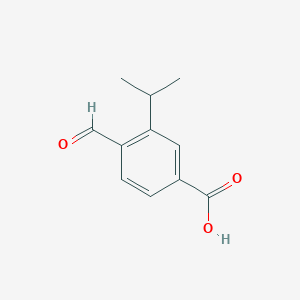
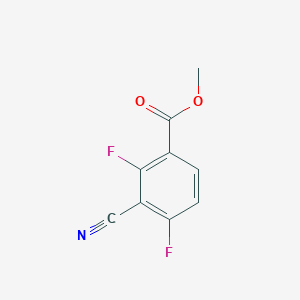
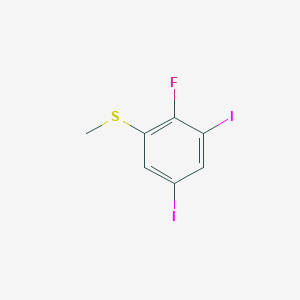
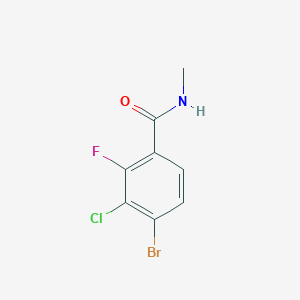
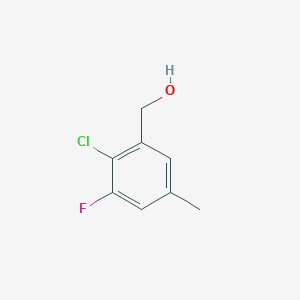
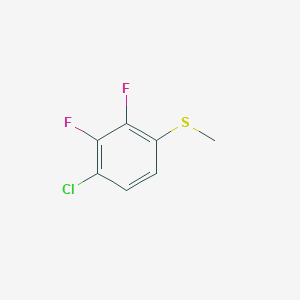
![Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol](/img/structure/B6305621.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)
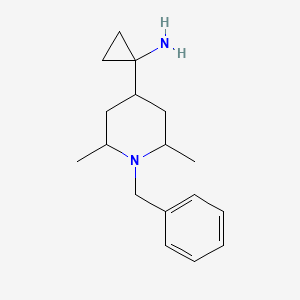
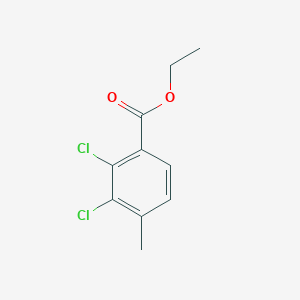

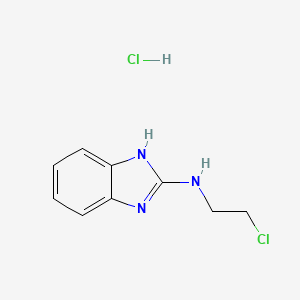
![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
![Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
